N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide
Description
The exact mass of the compound this compound is 446.09701415 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c24-20(22-12-4-9-16-7-2-1-3-8-16)21(25)23-15-18(17-10-5-13-28-17)30(26,27)19-11-6-14-29-19/h1-3,5-8,10-11,13-14,18H,4,9,12,15H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBPELYTYCLOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a complex organic compound with potential biological activities due to its unique structural features, including furan and thiophene moieties. This article explores its biological activity, synthesis, and relevant research findings.
The compound has the molecular formula and a molecular weight of 471.55 g/mol. Its structure includes various functional groups that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.55 g/mol |
| Key Functional Groups | Furan, Thiophene, Sulfonamide |
| Synthesis Method | Multi-step organic synthesis |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with furan and thiophene rings have shown promising antimicrobial properties. For instance, derivatives exhibiting activity against various bacterial strains have been noted in studies.
- Antifungal Activity : Similar compounds have demonstrated significant antifungal effects, particularly against Candida species. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
- Cytotoxicity : Initial cytotoxicity assessments indicate that certain derivatives may exhibit selective toxicity towards cancer cell lines while sparing normal cells.
Antimicrobial Activity
A study focusing on structurally related compounds found that certain derivatives of thiophene and furan exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting potential as therapeutic agents.
Antifungal Activity
Research demonstrated that the compound's analogs inhibited ergosterol synthesis in fungi by targeting the CYP51 enzyme. For example, one study reported that a derivative reduced ergosterol levels by approximately 86% over 48 hours, indicating strong antifungal potential comparable to established azole drugs .
Cytotoxicity Analysis
In cytotoxicity assays against NIH/3T3 cell lines, certain derivatives showed IC50 values ranging from 148 μM to over 1000 μM, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Variations in substituents at key positions can enhance or diminish its biological effects:
| Compound Variation | Biological Activity |
|---|---|
| Presence of electronegative atoms (e.g., F, Cl) | Enhanced antifungal activity |
| Altered alkyl chain length | Changes in hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
